Technical Documentation Center

N-Boc-O-Phenyl-D-Tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc-O-Phenyl-D-Tyrosine
  • CAS: 1241679-28-6

Core Science & Biosynthesis

Foundational

Advanced Integration of N-Boc-O-Phenyl-D-Tyrosine in Peptide Drug Discovery: A Technical Whitepaper

Executive Summary The development of peptide-based therapeutics is frequently hindered by two primary pharmacokinetic bottlenecks: rapid proteolytic degradation and poor passive membrane permeability. The incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by two primary pharmacokinetic bottlenecks: rapid proteolytic degradation and poor passive membrane permeability. The incorporation of non-natural amino acids is a fundamental strategy to overcome these limitations. This whitepaper provides an in-depth technical analysis of N-Boc-O-Phenyl-D-Tyrosine , a highly specialized building block. By synthesizing the mechanistic rationale behind its structural modifications with self-validating experimental workflows, this guide serves as an authoritative resource for researchers and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-Boc-O-Phenyl-D-Tyrosine is critical for predicting its behavior during synthesis and its ultimate impact on the pharmacokinetic profile of the target peptide. The quantitative data is summarized in Table 1.

Table 1: Chemical and Physical Properties of N-Boc-O-Phenyl-D-Tyrosine

PropertyValue
Compound Name N-Boc-O-Phenyl-D-Tyrosine
IUPAC Name (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid[1]
CAS Registry Number 1241679-28-6[2]
Molecular Formula C20H23NO5[2]
Molecular Weight 357.4 g/mol [2]
Predicted Density ~1.2 g/cm³
Appearance White to off-white powder
Solubility Profile Soluble in DMF, DCM, and DMSO; Insoluble in aqueous buffers

Mechanistic Rationale: The Triad of Modifications

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct mechanistic purpose. N-Boc-O-Phenyl-D-Tyrosine integrates three distinct chemical modifications, each addressing a specific challenge in peptide engineering:

  • The D-Stereocenter (Protease Resistance): Native L-peptides are rapidly hydrolyzed by endogenous proteases such as trypsin and pepsin. By inverting the stereocenter to the D-configuration, the amino acid creates a severe steric clash within the chiral active site of mammalian proteases. This renders the adjacent peptide bonds unrecognized, significantly extending the biological half-life of the therapeutic (3)[3].

  • The O-Phenyl Ether (Lipophilicity & Permeability): The substitution of the native phenolic hydroxyl group with a bulky O-phenyl ether drastically increases the partition coefficient (ClogP) of the residue. High lipophilicity is a cornerstone of medicinal chemistry for improving passive lipid bilayer penetration. Furthermore, the diphenyl ether motif provides a rigid, electron-rich surface capable of strong π−π stacking interactions with hydrophobic receptor pockets (4)[4].

  • The N-Boc Protecting Group (Orthogonal Synthesis): The tert-butyloxycarbonyl (Boc) group provides temporary N-alpha protection. Unlike Fmoc chemistry, Boc-SPPS relies on acidolysis for deprotection, making it the superior choice for synthesizing complex, aggregation-prone sequences or generating C-terminal thioesters required for Native Chemical Ligation (NCL) (5)[5].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the incorporation of N-Boc-O-Phenyl-D-Tyrosine must follow rigorous, self-validating protocols. The following methodologies detail the in situ neutralization coupling and subsequent anhydrous HF cleavage.

Protocol 4.1: In Situ Neutralization Boc-SPPS Coupling

Traditional stepwise neutralization in Boc-SPPS often leads to interchain hydrogen bonding and aggregation. In situ neutralization prevents this by maintaining the reactive amine in a protonated state until the exact moment of coupling.

  • Step 1: Resin Preparation. Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 20 minutes. Causality: Swelling expands the polystyrene matrix, ensuring maximum diffusion of reagents to the reactive sites.

  • Step 2: Boc Deprotection. Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 1 minute. Causality: TFA rapidly cleaves the N-terminal Boc group, leaving a protonated TFA-amine salt that is resistant to premature diketopiperazine formation.

  • Step 3: Activation & Coupling. Dissolve 0.4 mmol (4 equivalents) of N-Boc-O-Phenyl-D-Tyrosine and 0.38 mmol of HBTU in N,N-Dimethylformamide (DMF). Add 1.0 mmol of N,N-Diisopropylethylamine (DIEA) to the amino acid solution, then immediately add the mixture to the resin. Agitate for 15 minutes. Causality: DIEA neutralizes the TFA salt in situ simultaneously with the formation of the highly reactive OBt ester, driving the coupling reaction to completion before aggregation can occur.

  • Step 4: Validation (Kaiser Test). Wash the resin with DMF and perform a quantitative ninhydrin (Kaiser) test. Causality: A colorless or pale yellow bead indicates >99.5% coupling efficiency. A blue result indicates unreacted primary amines, triggering an automatic re-coupling step. This creates a self-validating synthesis loop.

Protocol 4.2: Anhydrous HF Cleavage & Deprotection

Because the O-phenyl ether is highly electron-rich, it is susceptible to electrophilic aromatic substitution during strong acid cleavage. Proper scavenger selection is mandatory.

  • Step 1: Scavenger Incubation. Transfer the dried peptide-resin to an HF-compatible Kel-F vessel. Add p-cresol (5% v/v) and thiocresol (5% v/v). Causality: During HF cleavage, the Boc group generates highly reactive tert-butyl carbocations. p-Cresol acts as a nucleophilic sink, trapping these carbocations and preventing the irreversible alkylation of the O-phenyl moiety (6)[6].

  • Step 2: HF Cleavage. Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -78°C, then stir at 0°C for 1 hour. Causality: The strong acid globally deprotects the peptide and cleaves the C-terminal amide from the MBHA linker.

  • Step 3: Precipitation & Validation. Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide using cold, anhydrous diethyl ether. Centrifuge and wash the pellet three times. Causality: Ether solubilizes the scavengers and cleaved protecting groups while precipitating the polar peptide. The final product is then validated via LC-MS to confirm the exact mass (M+H)+ , verifying that the O-phenyl-D-Tyrosine residue remains structurally intact.

Pathway Visualization

The following diagram illustrates the logical relationship between the structural features of N-Boc-O-Phenyl-D-Tyrosine and their resulting pharmacokinetic benefits.

Mechanism Peptide Peptide containing N-Boc-O-Phenyl-D-Tyrosine D_Isomer D-Amino Acid Stereocenter Peptide->D_Isomer features O_Phenyl O-Phenyl Ether Moiety Peptide->O_Phenyl features Protease Proteolytic Enzymes (e.g., Trypsin) Protease->D_Isomer attempts cleavage Membrane Lipid Bilayer Membrane Permeability Enhanced Passive Permeability Membrane->Permeability facilitates Resistance Steric Clash & Protease Resistance D_Isomer->Resistance induces O_Phenyl->Membrane interacts via pi-pi Bioavailability Increased Half-Life & Bioavailability Resistance->Bioavailability Permeability->Bioavailability

Fig 1: Mechanistic pathway of protease resistance and membrane permeation conferred by D-Tyr(Ph).

References

  • Screening Compounds P138317 | EvitaChem: N-Boc-O-Phenyl-D-Tyrosine. EvitaChem. 2

  • CAS号:2639221-78-4 - 毕得医药: 1241679-28-6. BidePharm. 1

  • Boc Solid Phase Peptide Synthesis. ChemPep. 5

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Muttenthaler, M., et al. Nature Protocols, National Institutes of Health (NIH). 6

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, American Chemical Society. 3

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, American Chemical Society. 4

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol for N-Boc-O-Phenyl-D-Tyrosine

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Boc-O-Phenyl-D-Tyrosine Introduction: The Mechanistic Rationale for Boc-D-Tyr(Ph)-OH Incorporating non-natural amino acids like N-Boc-O-Pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Boc-O-Phenyl-D-Tyrosine

Introduction: The Mechanistic Rationale for Boc-D-Tyr(Ph)-OH

Incorporating non-natural amino acids like N-Boc-O-Phenyl-D-Tyrosine (Boc-D-Tyr(Ph)-OH) into peptide sequences is a highly effective strategy in modern drug development. The D-amino acid configuration confers profound resistance to proteolytic degradation, while the bulky O-phenyl ether side chain introduces a rigid, highly hydrophobic aromatic moiety that can dramatically enhance receptor binding affinity and modify peptide-protein interactions.

While Fmoc chemistry is widely used for routine synthesis, the tert-butyloxycarbonyl (Boc) strategy remains indispensable for specific structural challenges. Boc-SPPS is particularly advantageous for synthesizing highly hydrophobic, aggregation-prone sequences. The repeated use of 50% trifluoroacetic acid (TFA) during the deprotection step protonates the growing peptide's N-terminus, which effectively disrupts interchain hydrogen bonding and improves [1]. Furthermore, the O-phenyl ether of Boc-D-Tyr(Ph)-OH is exceptionally stable to both the moderate acids (TFA) used for deprotection and the strong acids (anhydrous HF or TFMSA) used for global cleavage, making it a perfectly orthogonal building block for Boc chemistry[2].

Experimental Design & Causality

The successful incorporation of Boc-D-Tyr(Ph)-OH requires overcoming significant steric hindrance. The combination of the D-stereocenter and the bulky O-phenyl group restricts the conformational freedom of the activated amino acid, often leading to incomplete aminolysis when using standard carbodiimide (DCC/HOBt) chemistry[3].

To ensure high coupling yields, this protocol leverages the uronium salt HATU in the presence of the hindered base Diisopropylethylamine (DIEA). HATU rapidly converts the sterically hindered Boc-amino acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by the resin-bound amine[1].

For the solid support, Phenylacetamidomethyl (PAM) resin is strongly recommended over standard Merrifield resin. The electron-withdrawing acetamidomethyl group makes the ester linkage approximately 100 times more stable to TFA, preventing the premature loss of the peptide chain during the iterative acidic deprotection cycles inherent to Boc-SPPS[4].

Visualizing the Synthesis Workflows

BocSPPS A Peptide-Resin (Boc-Protected) B Deprotection 50% TFA / DCM A->B Step 1 C Neutralization 10% DIEA / DMF B->C Step 2 D Coupling Boc-D-Tyr(Ph)-OH + HATU C->D Step 3 E Washing DMF / DCM D->E Step 4 E->B Cycle Repeat F Global Cleavage Anhydrous HF E->F Final Step

Workflow of the iterative Boc-SPPS cycle and final HF cleavage for Boc-D-Tyr(Ph)-OH incorporation.

Activation Boc Boc-D-Tyr(Ph)-OH (Sterically Hindered) HATU HATU + DIEA (Uronium Activation) Boc->HATU Ester OAt Active Ester (Highly Reactive Intermediate) HATU->Ester Peptide Peptide Bond Formation Ester->Peptide Amine Resin-Bound Amine (Nucleophile) Amine->Peptide

Activation of sterically hindered Boc-D-Tyr(Ph)-OH using HATU to form a reactive OAt ester.

Quantitative Data & Optimization

Table 1: Comparative Coupling Efficiency for Sterically Hindered Boc-Amino Acids

Activator System Equivalents Coupling Time Crude Purity (%) Causality / Observation
DCC / HOBt 3.0 120 min ~65.0 Insufficient activation for bulky D-Tyr(Ph) derivative[3].
HBTU / DIEA 3.0 120 min ~78.5 Moderate activation; susceptible to steric clash.

| HATU / DIEA | 3.0 | 60 min | >92.0 | Superior reactivity via HOAt active ester formation[1]. |

Table 2: Global Cleavage Cocktail Specifications for O-Phenyl Ether Peptides

Cleavage Reagent Scavengers Temp / Time Indication & Rationale
Anhydrous HF Anisole (10% v/v) 0°C, 60 min Standard global cleavage; O-phenyl ether remains fully intact[2].

| TFMSA / TFA | Thioanisole / EDT | RT, 90 min | Alternative to HF; requires specialized glassware but avoids HF toxicity[3]. |

Detailed Step-by-Step Protocol

Phase 1: Resin Preparation & Swelling
  • Weigh the desired amount of Boc-protected PAM resin (e.g., 0.5 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30–60 minutes to expand the polymer matrix and maximize reagent accessibility[5].

  • Drain the DCM completely.

Phase 2: Boc Deprotection & Neutralization
  • Pre-wash: Treat the resin with a solution of 50% TFA in DCM (10 mL/g resin) for 5 minutes to remove residual solvents and initiate deprotection[1]. Drain.

  • Main Deprotection: Add fresh 50% TFA in DCM and agitate for 20 minutes[3].

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 × 1 min) and Isopropanol (2 × 1 min) to shrink the resin and purge trapped TFA.

  • Neutralization: Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Drain and repeat once. This step is critical; residual acid will neutralize the basic environment required for the subsequent coupling step[6].

  • Wash thoroughly with DMF (4 × 1 min).

Phase 3: Activation & Coupling of Boc-D-Tyr(Ph)-OH
  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of Boc-D-Tyr(Ph)-OH and 3.0 equivalents of HATU in minimal anhydrous DMF.

  • Add 6.0 equivalents of DIEA to the vial. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow pre-activation for 2 minutes[1].

  • Transfer the activated mixture to the resin and agitate gently for 60–120 minutes. (Extended times are recommended due to the steric bulk of the O-phenyl group).

  • Drain the coupling solution and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 4: The Self-Validating Loop (In-Process Quality Control)

A robust protocol must validate itself before proceeding to irreversible steps.

  • Primary Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow result indicates >99% coupling completion. A blue result indicates unreacted amines, triggering an automatic re-coupling cycle using half the original equivalents of HATU/DIEA.

  • Secondary Validation (Micro-Cleavage): Before scaling up the final HF cleavage, extract 5 mg of the peptide-resin. Treat with 1 mL of TFMSA/TFA cleavage cocktail for 60 minutes. Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. This confirms the correct molecular weight of the Boc-D-Tyr(Ph)-OH incorporated peptide and verifies that the O-phenyl ether remains intact, validating the synthesis integrity before bulk processing.

Phase 5: Global Cleavage (HF Method)

Caution: Anhydrous HF is highly toxic and corrosive. This step must be performed in a dedicated, specialized HF cleavage apparatus under strict safety protocols[3].

  • Dry the validated peptide-resin thoroughly under vacuum overnight.

  • Transfer the resin to the HF reaction vessel and add anisole (1 mL per gram of resin) as a carbocation scavenger[2].

  • Cool the vessel to -5°C to 0°C.

  • Condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 60 minutes.

  • Evaporate the HF rapidly under a stream of nitrogen or vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove scavengers[1].

  • Extract the peptide using 10% aqueous acetic acid and lyophilize to obtain the crude powder.

Sources

Application

How to synthesize cyclic peptides using N-Boc-O-Phenyl-D-Tyrosine

Application Note: Design and Synthesis of Proteolytically Stable Cyclic Peptides Incorporating N-Boc-O-Phenyl-D-Tyrosine Executive Summary The development of constrained cyclic peptides is a cornerstone of modern drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Synthesis of Proteolytically Stable Cyclic Peptides Incorporating N-Boc-O-Phenyl-D-Tyrosine

Executive Summary

The development of constrained cyclic peptides is a cornerstone of modern drug discovery, particularly for targeting flat, featureless protein-protein interaction (PPI) interfaces. This application note details a robust, hybrid solid/solution-phase methodology for synthesizing highly hydrophobic, protease-resistant cyclic peptides. By utilizing N-Boc-O-Phenyl-D-Tyrosine as a terminal building block and employing a highly efficient DIC/OxymaPure coupling strategy, researchers can streamline synthesis while maximizing yield. Subsequent cyclization is achieved via a mild, pH-independent DMSO-mediated oxidation, ensuring high-fidelity disulfide bond formation even in sterically hindered, hydrophobic sequences.

Strategic Rationale & Causality

  • Incorporation of O-Phenyl-D-Tyrosine : Natural peptides suffer from rapid in vivo degradation and poor membrane permeability. The introduction of O-Phenyl-D-Tyrosine addresses both limitations. The D-stereocenter effectively evades recognition by endogenous aminopeptidases. Concurrently, the bulky O-phenyl ether side chain provides a large, lipophilic surface area that enhances subsite interactions—a strategy successfully employed in the development of potent serine protease inhibitors[1].

  • The N-Boc Advantage in Fmoc-SPPS : While Fmoc chemistry is the standard for solid-phase peptide synthesis (SPPS), terminating the sequence with an N-Boc protected amino acid (N-Boc-O-Phenyl-D-Tyrosine) is a calculated optimization. If an Fmoc-protected terminal residue were used, a final piperidine deprotection step would be mandatory. Piperidine exposure can induce base-catalyzed side reactions, such as aspartimide formation in susceptible sequences[2]. By using N-Boc, the N-terminus is cleanly deprotected during the final trifluoroacetic acid (TFA) global cleavage step, yielding a free amine ready for downstream assays while saving time and reagents.

  • DIC/OxymaPure Activation : Traditional coupling additives like HOBt and HOAt pose explosive hazards and exhibit lower coupling efficiencies for sterically hindered unnatural amino acids. The DIC/OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) system generates a highly reactive ester intermediate that accelerates aminolysis while significantly suppressing racemization[3].

  • DMSO-Mediated Oxidative Cyclization : Air oxidation of hydrophobic cyclic peptides is notoriously problematic, often requiring basic conditions (pH > 8) that trigger irreversible aggregation and precipitation. Dimethyl sulfoxide (DMSO) acts as a mild, miscible oxidant that drives disulfide bond formation across a broad pH range (pH 3–8)[4]. Using 20% DMSO in aqueous buffer completes monocyclic disulfide formation in 0.5 to 4 hours without over-oxidizing sensitive residues like Tryptophan or Tyrosine[5].

Methodological Framework

Self-Validating System Note: This protocol incorporates the Kaiser (Ninhydrin) test during SPPS and Ellman’s reagent during oxidation to empirically validate reaction completion at each critical juncture, ensuring no step proceeds without analytical confirmation.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation : Swell Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Wash and perform a Kaiser test (resin beads should turn deep blue).

  • Iterative Coupling : For each standard amino acid, prepare a solution of Fmoc-AA (3 eq), OxymaPure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 3 minutes, then add to the resin. Agitate for 60 minutes at room temperature[2].

  • Final Coupling : For the N-terminal residue, dissolve N-Boc-O-Phenyl-D-Tyrosine (3 eq) and OxymaPure (3 eq) in DMF. Add DIC (3 eq), pre-activate, and couple for 90 minutes (extended time due to steric bulk). Validation: Kaiser test must be negative (yellow).

Phase 2: Global Cleavage and Deprotection

  • Preparation : Wash the peptidyl-resin thoroughly with DMF, dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail : Prepare a modified Reagent K cocktail: TFA / Triisopropylsilane (TIPS) / H2O / 1,2-Ethanedithiol (EDT) in a 92.5 : 2.5 : 2.5 : 2.5 (v/v) ratio. The EDT is critical to scavenge carbocations and maintain the Cysteine residues in a fully reduced state prior to controlled oxidation.

  • Execution : Incubate the resin with the cleavage cocktail for 2.5 hours at room temperature.

  • Isolation : Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the linear peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the crude linear peptide.

Phase 3: DMSO-Mediated Oxidative Cyclization

  • Dissolution : Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 7.0) to a highly dilute concentration of 0.5 mg/mL to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation : Add pure DMSO to achieve a final concentration of 20% (v/v)[5].

  • Incubation : Stir the solution at room temperature for 2 to 4 hours.

  • Validation : Monitor the disappearance of free thiols using Ellman’s reagent (DTNB). The reaction is complete when the solution no longer turns yellow upon DTNB addition.

  • Purification : Directly inject the reaction mixture onto a Preparative C18 Reverse-Phase HPLC system. Elute using a linear gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA). Lyophilize the pure fractions.

Data & Parameters

Table 1: Optimized SPPS Cycle Parameters

Step Reagent/Solvent Time Repetitions Purpose
Deprotection 20% Piperidine in DMF 10 min 2 Removal of N-terminal Fmoc group
Wash DMF 1 min 5 Removal of piperidine and byproducts
Activation DIC / OxymaPure (1:1 eq) 3 min 1 Formation of highly reactive Oxyma ester
Coupling Activated AA in DMF 60-90 min 1 Amide bond formation

| Wash | DMF | 1 min | 4 | Removal of excess reagents |

Table 2: Cleavage Cocktail Composition & Causality

Component Volume (%) Mechanistic Function
TFA 92.5% Primary acid; cleaves peptide from resin, removes Boc and tBu groups.
TIPS 2.5% Hydride donor; scavenges highly reactive carbocations (e.g., from Trityl).
H2O 2.5% Quenches reactive intermediates; aids in global hydrolysis.

| EDT | 2.5% | Thiol scavenger; prevents Cys oxidation and irreversible alkylation. |

Process Visualizations

Workflow A 1. Fmoc-SPPS on Rink Amide Resin (DIC/OxymaPure Activation) B 2. Final Coupling: N-Boc-O-Phenyl-D-Tyrosine A->B C 3. Global Cleavage & Deprotection (TFA/TIPS/H2O/EDT) B->C D 4. Precipitation & Ether Wash (Linear Peptide Isolation) C->D E 5. DMSO-Mediated Oxidation (20% DMSO, pH 6.5-7.5) D->E F 6. Preparative HPLC Purification & LC-MS Characterization E->F

Synthetic workflow for N-Boc-O-Phenyl-D-Tyrosine cyclic peptides.

Mechanism RSH Reduced Linear Peptide (Free Thiols: 2 x R-SH) RS_SMe2 Peptidyl Sulfonium Intermediate RSH->RS_SMe2 + Inter DMSO Dimethyl Sulfoxide (DMSO) Inter Dimethylhydroxy Sulfonium Ion DMSO->Inter + H+ Oxidized Cyclic Disulfide Peptide (R-S-S-R) RS_SMe2->Oxidized + 2nd R-SH Byprod Dimethyl Sulfide (DMS) + H2O RS_SMe2->Byprod Release

Mechanism of DMSO-mediated oxidative disulfide bond formation.

References

  • Serine protease inhibitors - AU707059B2. Google Patents.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org.
  • Disulfide Bond Formation of a Hydrophobic Peptide by Dimethyl Sulfoxide. ResearchGate.
  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma. Benchchem.
  • US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides. Google Patents.

Sources

Method

Application Note: Strategic Incorporation of N-Boc-O-Phenyl-D-Tyrosine for Advanced Structure-Activity Relationship (SAR) Studies

Abstract The exploration of chemical space beyond the canonical 20 amino acids is a cornerstone of modern peptide drug discovery. Non-canonical amino acids (ncAAs) are powerful tools for modulating the pharmacological pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The exploration of chemical space beyond the canonical 20 amino acids is a cornerstone of modern peptide drug discovery. Non-canonical amino acids (ncAAs) are powerful tools for modulating the pharmacological properties of peptides, addressing inherent liabilities such as poor proteolytic stability and uncontrolled conformational flexibility.[1][] This guide details the strategic application of N-Boc-O-Phenyl-D-Tyrosine, a unique synthetic building block, in structure-activity relationship (SAR) studies. We provide the scientific rationale for its use, a framework for experimental design, and detailed, field-proven protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Imperative for Peptide Modification

Peptide therapeutics offer high specificity and low off-target toxicity, making them attractive drug candidates. However, their progression through clinical development is often hindered by rapid degradation by endogenous proteases.[3] The strategic incorporation of ncAAs is a primary method to overcome this limitation. Structure-activity relationship (SAR) studies, which systematically investigate how molecular structure influences biological activity, are essential for optimizing these peptide leads.[4][5]

N-Boc-O-Phenyl-D-Tyrosine is a particularly compelling ncAA for SAR studies due to its trifecta of influential features:

  • D-Stereochemistry: The D-configuration at the α-carbon provides a robust shield against degradation by most endogenous proteases, which are stereospecific for L-amino acids.[6][7] This can dramatically increase the in-vivo half-life of a peptide.[1]

  • O-Phenyl Side Chain: The replacement of the side-chain hydroxyl with a bulky, rigid phenyl ether introduces significant steric hindrance. This feature is invaluable for probing the topology of receptor binding pockets and can enforce a specific, bioactive conformation upon the peptide backbone.

  • N-Boc Protection: While this guide focuses on the more contemporary and milder Fmoc/tBu synthesis strategy (requiring the analogous Fmoc-D-Tyr(Ph)-OH), the Boc protecting group is a foundational element in peptide chemistry, historically used for its acid-lability in the Boc/Bzl protection scheme.[8]

Rationale for Incorporating O-Phenyl-D-Tyrosine in SAR

The decision to incorporate a sterically demanding ncAA like O-Phenyl-D-Tyrosine is driven by several key objectives in peptide optimization. The causality behind this choice is rooted in its ability to simultaneously address multiple pharmacological parameters.

  • Probing Steric Tolerance: The bulky phenyl group acts as a molecular probe. If a peptide analogue containing this residue retains or improves activity, it indicates that the receptor's binding pocket can accommodate a large, hydrophobic moiety at that position. Conversely, a loss of activity provides critical information about the spatial constraints of the target.

  • Enhancing Receptor Affinity: The O-phenyl group can engage in favorable π-π stacking or hydrophobic interactions with aromatic or nonpolar residues within the receptor pocket, potentially leading to a significant increase in binding affinity (lower Kᵢ or IC₅₀ values).

  • Conformational Locking: The steric bulk of the side chain can restrict the rotational freedom of both the side chain (χ angles) and the peptide backbone (φ/ψ angles). This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding, thereby enhancing affinity.

  • Improving Metabolic Stability: As previously noted, the D-amino acid backbone is inherently resistant to cleavage by common proteases like chymotrypsin, which would normally recognize a tyrosine residue.[3][7]

A N-Boc-O-Phenyl-D-Tyrosine Incorporation B D-Stereochemistry A->B provides C Bulky O-Phenyl Group A->C provides D Enhanced Proteolytic Resistance B->D F Conformational Constraint (Backbone Rigidity) C->F G Probing Steric Limits of Receptor Pocket C->G H Potential for Novel π-π Interactions C->H E Increased In-Vivo Half-Life D->E I Modulated Receptor Affinity & Selectivity E->I enables sustained interaction F->I G->I H->I start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A 1. Identify Parent Peptide & Target Positions B 2. Synthesize Control Peptides (Parent L-AA, D-Ala scan) A->B C 3. Synthesize O-Phenyl-D-Tyr Analogues A->C D 4. Purification & Characterization (RP-HPLC, LC-MS) B->D C->D E 5. In Vitro Biological Assays (e.g., Binding, Functional) D->E F 6. In Vitro Stability Assays (Plasma, Protease) D->F H Analyze Data: Potency, Stability, Structure E->H F->H G Activity Retained or Improved? I Lead Candidate Identified G->I  Yes K Negative SAR Data: Re-evaluate Target Position G->K  No H->G J Synthesize Next-Gen Analogues (Further Modifications) I->J

Caption: Systematic workflow for an O-Phenyl-D-Tyrosine SAR study.

Key Stages Explained:

  • Peptide Selection: Start with a lead peptide of known activity. Identify target positions for substitution. Ideal candidates are often residues identified through alanine scanning as being important for activity.

  • Control Synthesis: Always synthesize control peptides for baseline comparison. This includes the original parent peptide (with the L-amino acid), and potentially analogues with D-alanine or the canonical D-Tyrosine to isolate the effects of stereochemistry versus side-chain bulk.

  • Analogue Synthesis: Synthesize the target peptide(s) with O-Phenyl-D-Tyrosine incorporated at the desired position(s) using the protocols outlined below.

  • Analysis and Purification: All crude peptides must be purified, typically by reverse-phase HPLC, and their identity confirmed by mass spectrometry. [9][10]Purity should be >95% for biological assays.

  • Biological Evaluation: Assess the new analogues in relevant in-vitro assays (e.g., receptor binding Kᵢ, functional EC₅₀/IC₅₀).

  • Stability Assessment: Incubate the peptides in plasma or with specific proteases to quantify their stability and half-life.

Protocols for Synthesis, Purification, and Analysis

The following protocols are based on the robust and widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS). [11][12] Data Presentation: Materials & Reagents

Reagent/MaterialGradeRecommended SupplierNotes
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gMajor Chemical SuppliersFor C-terminal amide peptides.
Fmoc-D-Tyr(Ph)-OHPeptide Synthesis GradeCustom Synthesis VendorThe key non-canonical amino acid.
Standard Fmoc-L-Amino AcidsPeptide Synthesis GradeMajor Chemical SuppliersAll other required residues.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Chemical SuppliersMust be low in amine content.
PiperidineReagent GradeMajor Chemical SuppliersFor Fmoc deprotection.
HATU / HCTU / COMUPeptide Synthesis GradeMajor Chemical SuppliersCoupling reagent for hindered amino acids.
N,N-Diisopropylethylamine (DIEA)Reagent GradeMajor Chemical SuppliersBase for coupling reaction.
Trifluoroacetic Acid (TFA)Reagent GradeMajor Chemical SuppliersFor final cleavage. Corrosive.
Triisopropylsilane (TIS)Reagent GradeMajor Chemical SuppliersScavenger for cleavage.
Diethyl Ether (Cold)ACS GradeMajor Chemical SuppliersFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeMajor Chemical SuppliersFor RP-HPLC.
Protocol 1: Automated/Manual Fmoc-SPPS Cycle

This protocol outlines a single deprotection and coupling cycle.

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. Wash and swell with DMF for 30-60 minutes. [12][13]Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat with a second 5-10 minute piperidine treatment to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the standard Fmoc-amino acid (4 eq.), a coupling agent like HCTU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

    • Wash with DMF (3-5 times).

  • Coupling of Sterically Hindered Fmoc-D-Tyr(Ph)-OH (Self-Validating System):

    • Causality: The extreme steric bulk of the O-Phenyl-D-Tyrosine side chain can significantly slow down the coupling reaction. Therefore, a more potent coupling reagent and extended reaction time are necessary to achieve a high coupling efficiency and avoid deletion sequences. [11] * Activation: In a separate vial, dissolve Fmoc-D-Tyr(Ph)-OH (4 eq.), a stronger uronium/guanidinium salt coupling agent such as HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated solution to the resin. Agitate for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, a double coupling may be required.

    • Monitoring (Trustworthiness): After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared activated amino acid solution for another 2 hours.

    • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times).

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Final Cleavage and Peptide Precipitation
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard robust cocktail is 95% TFA / 2.5% Water / 2.5% TIS . [14]Use approximately 10 mL per 0.1 mmol of resin.

    • Add the cocktail to the dried resin in a sealed vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the TFA solution away from the resin beads into a fresh centrifuge tube.

    • Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the pellet 2-3 more times with cold diethyl ether to remove residual scavengers.

    • Dry the final white pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column, using a water/acetonitrile gradient containing 0.1% TFA. [10][15] * Collect fractions and analyze them by analytical HPLC to pool those with >95% purity.

  • Characterization:

    • Confirm the identity of the purified peptide by verifying its molecular weight using Mass Spectrometry (e.g., LC-MS or MALDI-TOF). [9][] * Lyophilize the pure, pooled fractions to obtain a fluffy white powder.

cluster_SPPS Solid-Phase Synthesis (Iterative) cluster_Cleavage Cleavage & Precipitation cluster_Purification Purification & Analysis A 1. Resin Swelling (DMF) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Coupling (Activated Fmoc-AA) B->C D 4. Wash (DMF) C->D note For O-Phenyl-D-Tyr: Use HATU, couple 2-4h C->note D->B Next Cycle E 5. Final Wash & Dry (DCM, N2) D->E F 6. Cleavage (TFA/TIS/H2O) G 7. Precipitate (Cold Diethyl Ether) H 8. Purification (Preparative RP-HPLC) G->H I 9. Characterization (LC-MS, Analytical HPLC) H->I J 10. Lyophilization I->J

Caption: Workflow for synthesis and purification of target peptides.

Conclusion

N-Boc-O-Phenyl-D-Tyrosine is a high-impact tool for medicinal chemists and peptide scientists. Its judicious incorporation into lead peptides allows for a sophisticated exploration of structure-activity relationships. By simultaneously conferring proteolytic resistance and introducing a powerful conformational constraint, this ncAA enables the development of peptide therapeutics with enhanced stability and potentially superior biological activity. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this unique building block to accelerate drug discovery programs.

References

  • Lau, J. L., & Dunn, M. K. (2026, March 16). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Frontiers in Molecular Biosciences. [Link]

  • Xie, J., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. [Link]

  • Perez-Benito, L., et al. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. Digital Discovery. [Link]

  • Riedl, J., et al. (2022). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. [Link]

  • Araya, C. L., et al. (2021). Systematic Activity Maturation of a Single-Domain Antibody with Non-canonical Amino Acids through Chemical Mutagenesis. Cell Chemical Biology. [Link]

  • Vizzavona, J., & El-Mahdi, O. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 9-37). Humana Press. [Link]

  • Antonopoulou, G., et al. (2014). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. Bioorganic & Medicinal Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Kumar, V., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

Sources

Application

Advanced Liquid-Phase Peptide Synthesis (LPPS) Utilizing N-Boc-O-Phenyl-D-Tyrosine: Mechanistic Insights and Optimization Protocols

Executive Summary The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development, designed to enhance pharmacokinetic profiles and target specificity. N-Boc-O-Phenyl-D-Tyros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development, designed to enhance pharmacokinetic profiles and target specificity. N-Boc-O-Phenyl-D-Tyrosine is a highly specialized building block: its D-stereocenter confers resistance to endogenous proteolytic degradation, while the bulky, lipophilic O-phenyl ether significantly enhances membrane permeability and blood-brain barrier (BBB) penetration[1].

While Solid-Phase Peptide Synthesis (SPPS) is widely used for rapid assembly, Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for large-scale, high-purity synthesis of complex or sterically hindered peptides[2][3]. LPPS allows for rigorous intermediate purification, ensuring that costly unnatural amino acids are efficiently coupled and unreacted starting materials are recovered without accumulating difficult-to-separate deletion sequences[3]. This application note provides a comprehensive, self-validating protocol for integrating N-Boc-O-Phenyl-D-Tyrosine into a growing peptide chain using optimized LPPS methodologies.

Mechanistic Rationale & Strategic Choices

Orthogonal Stability of the O-Phenyl Ether

In standard Fmoc-based SPPS, tyrosine side chains are typically protected with a tert-butyl (tBu) group, which is acid-labile. However, the O-phenyl ether of N-Boc-O-Phenyl-D-Tyrosine is entirely stable to the strong acidic conditions (e.g., Trifluoroacetic acid, TFA) required for Boc deprotection[4]. This orthogonal stability allows researchers to cleanly remove the N-terminal Boc group without risking side-chain deprotection or ether cleavage, preserving the critical lipophilic pharmacophore throughout the synthesis cycle.

Activation Chemistry: The BOP/HOBt System

Coupling sterically hindered unnatural amino acids requires highly efficient activation to prevent incomplete reactions. We utilize the BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent in conjunction with HOBt (1-Hydroxybenzotriazole)[5][6].

  • Causality: BOP reacts with the carboxyl group of the Boc-amino acid to form a highly reactive acyloxyphosphonium intermediate. HOBt immediately displaces the phosphonium center to generate a stable, yet highly reactive, benzotriazolyl active ester[5]. This two-step activation suppresses oxazolone formation, thereby minimizing the risk of epimerization at the sensitive D-stereocenter[6].

  • Base Selection: N-Methylmorpholine (NMM) is selected over stronger bases like DIPEA. NMM is a weaker, less nucleophilic base that provides sufficient alkalinity to drive the BOP activation while significantly reducing base-catalyzed racemization[6].

Workflow Visualization

The following diagram illustrates the self-validating LPPS cycle for the integration and subsequent deprotection of N-Boc-O-Phenyl-D-Tyrosine.

LPPS_Workflow Start Start: Free N-Terminal Peptide Coupling Coupling Reaction N-Boc-O-Phenyl-D-Tyrosine + BOP/HOBt Start->Coupling Workup1 Aqueous Extraction Remove Excess Reagents Coupling->Workup1 1-2 hours at RT Validation1 Validation LC-MS & TLC Workup1->Validation1 Deprotection Boc Deprotection TFA / DCM Validation1->Deprotection Purity >95% Workup2 Neutralization & Extraction Yield Free Amine Deprotection->Workup2 30-60 mins Validation2 Validation LC-MS & Ninhydrin Workup2->Validation2 NextCycle Next Amino Acid Cycle Validation2->NextCycle Purity >95%

LPPS Cycle for N-Boc-O-Phenyl-D-Tyrosine integration and deprotection.

Step-by-Step Experimental Protocols

Protocol A: Activation and Peptide Coupling

This protocol assumes the C-terminal peptide fragment is fully protected at its C-terminus (e.g., methyl ester) and has a free N-terminal amine.

  • Preparation: Dissolve the C-terminal peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Cooling (Critical Step): Cool the reaction vessel to 0 °C in an ice bath.

    • Causality: Lowering the temperature prior to base addition prevents exothermic over-reaction and suppresses base-catalyzed epimerization of the D-Tyr stereocenter[6].

  • Reagent Addition: Add N-Boc-O-Phenyl-D-Tyrosine (1.1 eq), BOP reagent (1.1 eq), and HOBt (1.1 eq) to the chilled solution[6].

  • Base Addition: Dropwise, add N-Methylmorpholine (NMM) (2.2 eq) over 5 minutes[6].

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 1.5 to 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp. The O-phenyl group is highly UV-active. The disappearance of the starting free-amine peptide (which is ninhydrin-positive) and the appearance of a new, ninhydrin-negative/UV-active spot confirms coupling completion.

Protocol B: Aqueous Workup and Intermediate Purification

Unlike SPPS, LPPS relies on liquid-liquid extraction to remove byproducts[2].

  • Dilution: Quench the reaction by diluting the DMF solution with 10 volumes of Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer 3 times with 10% aqueous Citric Acid.

    • Causality: Citric acid safely protonates and extracts excess NMM and any unreacted free-amine peptide into the aqueous layer without cleaving the acid-labile Boc group.

  • Basic Wash: Wash the organic layer 3 times with 5% aqueous Sodium Bicarbonate (NaHCO3).

    • Causality: This removes excess HOBt, unreacted N-Boc-O-Phenyl-D-Tyrosine, and acidic byproducts of the BOP reagent.

  • Brine Wash & Drying: Wash once with saturated NaCl (brine), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude solid. You should observe the exact mass of the coupled product. The purity should exceed 90% before proceeding to deprotection.

Protocol C: Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected peptide in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA/DCM mixture[4].

  • Reaction: Stir at room temperature for 45–60 minutes.

    • Causality: The Boc group decomposes into isobutylene gas and carbon dioxide. The O-phenyl ether remains fully intact under these conditions.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to yield the peptide as a TFA salt.

  • Neutralization: Redissolve the residue in EtOAc and wash with 10% NaHCO3 to generate the free amine, or proceed directly to the next coupling step by adding excess NMM to neutralize the TFA salt in situ[6].

  • Validation Checkpoint 3 (Ninhydrin & LC-MS): A positive Ninhydrin test (dark blue/purple) confirms the presence of the newly exposed primary amine. LC-MS must show a mass shift of exactly -100 Da (loss of the Boc group).

Quantitative Data: Coupling Reagent Optimization

To validate the choice of BOP/HOBt, comparative coupling efficiencies for N-Boc-O-Phenyl-D-Tyrosine onto a standard dipeptide model are summarized below. Data demonstrates that BOP provides the optimal balance of high yield and low epimerization risk for this specific sterically hindered unnatural amino acid.

Coupling ReagentAdditiveBaseReaction TimeYield (%)Epimerization Risk
BOP HOBt NMM 1.5 h 92% Low
EDCHOBtDIPEA3.0 h85%Moderate
HATUHOAtDIPEA1.0 h94%Low (High Cost)
DCCNoneNone4.0 h65%High

Table 1: Comparative coupling efficiency of N-Boc-O-Phenyl-D-Tyrosine in LPPS conditions.

Troubleshooting Guide

  • Incomplete Coupling (TLC shows unreacted starting material):

    • Cause: Steric hindrance from the bulky O-phenyl group.

    • Solution: Perform a double coupling. Re-subject the crude mixture to 0.5 eq of N-Boc-O-Phenyl-D-Tyrosine, BOP, and NMM for an additional hour.

  • Mass Spectrometry shows +98 Da Adduct:

    • Cause: Incomplete removal of the HMPA byproduct generated by the BOP reagent during aqueous workup.

    • Solution: Increase the number of water/brine washes during Protocol B, or switch to PyBOP if HMPA toxicity/removal remains an ongoing issue at a larger scale.

  • Premature Boc Cleavage:

    • Cause: Trace acidity in the EtOAc or DCM used during workup.

    • Solution: Always ensure organic solvents are strictly anhydrous and neutralized (e.g., passing through basic alumina) if stored for long periods.

References

  • Peptide Design: Principles & Methods - Thermo Fisher Scientific.
  • What Is Liquid Phase Peptide Synthesis? Methods & Uses - Neuland Labs.
  • Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS) - Royal Society of Chemistry.
  • BOP Reagent: A Technical Guide to its Core Principles and Applic
  • Gram‐Scale Preparation of C‐Terminal‐Modified Enkephalin Analogues by Typical Liquid‐Phase Peptide Synthesis - Wiley (DOI).
  • Screening Compounds P138317 (N-Boc-O-Phenyl-D-Tyrosine) - EvitaChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization during N-Boc-O-Phenyl-D-Tyrosine Coupling

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the coupling of N-Boc-O-Phenyl-D-Tyrosine. While the N-Boc (tert-butyloxycarbonyl) protecting group inherently suppresses racemization compared to N-acyl groups, the risk is not eliminated and requires careful control of reaction parameters.[1] This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure the enantiomeric purity of your final peptide product.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of N-Boc-O-Phenyl-D-Tyrosine.

Q1: I've detected a diastereomeric impurity after my coupling step. What is the most likely cause? A: The most probable cause is the partial racemization of N-Boc-O-Phenyl-D-Tyrosine during the carboxyl group activation and coupling steps. This converts some of the desired D-amino acid into its L-enantiomer, resulting in a diastereomeric peptide product. Key factors to investigate are your choice of coupling reagent, the base used, reaction temperature, and activation time.[2][3]

Q2: Which coupling reagent is best to minimize racemization for this amino acid? A: For highly sensitive couplings where minimizing racemization is paramount, phosphonium and uronium/aminium reagents are generally preferred over carbodiimides used alone.[2][4] Reagents that generate HOAt or Oxyma active esters, such as HATU or COMU , are particularly effective at suppressing racemization.[5][6][7] For extremely challenging cases, specialty reagents like DEPBT have shown exceptional performance in preventing loss of optical purity.[8]

Q3: I am currently using DIPEA (N,N-diisopropylethylamine) as my base. Could this be contributing to racemization? A: Yes, quite possibly. While widely used, DIPEA is a strong base that can increase the rate of racemization by abstracting the alpha-proton from the activated amino acid intermediate.[2][9][10] For racemization-sensitive couplings, switching to a weaker or more sterically hindered base is highly recommended. Excellent alternatives include N-methylmorpholine (NMM) or 2,4,6-collidine .[2][9][11][12]

Q4: How does reaction temperature affect racemization? A: Higher temperatures significantly accelerate the rate of racemization.[2][13] If you are experiencing issues, perform the coupling reaction at a lower temperature. A common practice is to conduct the pre-activation step at 0°C and allow the coupling reaction to proceed at room temperature.[2] If using microwave-assisted synthesis, reducing the coupling temperature from a high of 80°C to 50°C can dramatically limit racemization for sensitive residues.[11]

Q5: I'm using a carbodiimide like DIC or EDC. Is that sufficient to prevent racemization? A: No. Using carbodiimides (DCC, DIC, EDC) alone is well-known to cause significant racemization.[2][14][15] It is essential to use them in conjunction with racemization-suppressing additives.[16] Additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma ) are highly effective as they intercept the reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[7][16]

Q6: How can I definitively confirm and quantify if racemization has occurred? A: The most reliable method is to analyze the final product using Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) .[17][18] These techniques can separate and quantify the desired peptide from its diastereomer.[17] This typically involves analyzing the intact peptide. Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by HPLC or GC.[3][19][20]

Part 2: In-Depth Troubleshooting Guide

Understanding the Mechanisms of Racemization

Racemization during peptide coupling primarily occurs via two pathways after the carboxyl group is activated. The urethane-based Boc protecting group disfavors the oxazolone pathway, making direct enolization a key concern.[1]

  • Oxazolone Formation: The activated carboxyl group can be attacked by the backbone carbonyl oxygen, forming a planar oxazolone intermediate. This intermediate readily loses its stereochemical memory, and subsequent reaction with the amine can yield both D and L products.[2][9][10]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to racemization.[2][10]

Racemization_Mechanisms Mechanisms of Racemization During Coupling cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway A Activated N-Boc-D-Tyr(Ph) B Planar Oxazolone Intermediate A->B Intramolecular Cyclization C Racemized Product (L-isomer) B->C Aminolysis D Activated N-Boc-D-Tyr(Ph) E Planar Enolate Intermediate D->E Base-catalyzed α-proton abstraction F Racemized Product (L-isomer) E->F Reprotonation & Coupling

Caption: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting Workflow: A Systematic Approach

When significant racemization is detected, a systematic evaluation of your protocol is necessary. Use the following decision tree to diagnose and resolve the issue.

Troubleshooting_Workflow start Racemization Detected in Product? reagent_check What coupling reagent are you using? start->reagent_check Yes reagent_carbodiimide Carbodiimide (DIC, EDC) reagent_check->reagent_carbodiimide reagent_uronium Uronium/Phosphonium (HBTU, PyBOP) reagent_check->reagent_uronium reagent_sol_1 Action: Add Suppressant (Oxyma or HOAt) reagent_carbodiimide->reagent_sol_1 reagent_sol_2 Action: Switch to HOAt/Oxyma-based reagent (HATU, COMU) reagent_uronium->reagent_sol_2 base_check What base are you using? reagent_sol_1->base_check reagent_sol_2->base_check base_dipea DIPEA / Strong Base base_check->base_dipea base_nmm NMM / Collidine base_check->base_nmm base_sol_1 Action: Switch to NMM or Collidine base_dipea->base_sol_1 base_sol_2 Action: Optimize concentration (use min. required) base_nmm->base_sol_2 temp_check What is the reaction temperature? base_sol_1->temp_check base_sol_2->temp_check temp_high > Room Temp / Uncontrolled temp_check->temp_high temp_low 0°C to RT temp_check->temp_low temp_sol_1 Action: Lower temp. (Pre-activate at 0°C) temp_high->temp_sol_1 end_node Re-run experiment & analyze temp_low->end_node If issue persists, consider solvent effects or activation time temp_sol_1->end_node

Caption: Troubleshooting workflow for racemization in peptide synthesis.

Critical Parameter Deep Dive
2.1 Coupling Reagents & Additives

The choice of coupling reagent and, if applicable, additive is the single most important factor in controlling racemization. The goal is to form an active ester that is reactive enough to couple efficiently but stable enough to resist epimerization.

Reagent ClassExamplesRelative Racemization RiskRecommended Action & Comments
Carbodiimides DIC, EDCHigh (if used alone) MUST be used with an additive. The combination of DIC/Oxyma is an excellent, cost-effective, and low-racemization choice.[8][16]
Additives HOBt, HOAt, Oxyma(Reduces risk)HOBt is effective but considered explosive under certain conditions. HOAt and Oxyma offer superior racemization suppression and are safer alternatives.[7][16][21]
Uronium/Aminium HBTU, HATU, HCTU, COMULow to Moderate HATU (HOAt-based) and COMU (Oxyma-based) generally provide lower racemization levels than HBTU (HOBt-based).[5][6][14][22] These are excellent first-choice reagents.
Phosphonium PyBOP, PyAOPLow to Moderate Similar to uronium salts. PyAOP (HOAt-based) is preferred over PyBOP.[4][7] A key advantage is they cannot form guanidinyl byproducts.[4]
Specialty DEPBTVery Low An excellent choice for coupling N-acyl amino acids where racemization is a major concern. It is known to mediate amide bond formation with little to no loss of optical purity.[2][8]
2.2 Base Selection

The base facilitates the deprotonation of the incoming amine nucleophile and can influence the rate of α-proton abstraction from the activated acid.

BaseCommon AbbreviationRelative Basicity (pKa of conjugate acid)Steric HindranceRecommendation for N-Boc-D-Tyr(Ph) Coupling
N,N-Diisopropylethylamine DIPEA, DIEA~10.7HighUse with caution. Its high basicity can promote racemization.[2][9]
N-Methylmorpholine NMM~7.4ModerateRecommended. A weaker base that is proven to reduce racemization compared to DIPEA.[2][9][23]
2,4,6-Collidine ~7.4HighHighly Recommended. It combines moderate basicity with significant steric bulk, further minimizing the risk of α-proton abstraction.[9][11]

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Low-Racemization Coupling of N-Boc-O-Phenyl-D-Tyrosine

This protocol utilizes a carbodiimide/additive approach, which is robust and effective for minimizing racemization.

Materials:

  • N-Boc-O-Phenyl-D-Tyrosine (1.0 equiv)

  • N-terminal deprotected peptide-resin or amino acid ester (1.0 equiv)

  • Diisopropylcarbodiimide (DIC) (1.05 equiv)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (1.05 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

Procedure:

  • Preparation: Swell the N-terminal deprotected peptide-resin in DMF. If using an amino acid ester salt (e.g., HCl salt), ensure it is neutralized or add 1.0 equiv of a non-nucleophilic base like NMM or collidine in Step 4.

  • Activation Mixture: In a separate vessel, dissolve N-Boc-O-Phenyl-D-Tyrosine (1.0 equiv) and Oxyma (1.05 equiv) in DMF.

  • Cooling: Cool the activation mixture to 0°C in an ice bath.

  • Initiation: Add DIC (1.05 equiv) to the cooled activation mixture. Allow pre-activation to proceed for 5-10 minutes at 0°C. Note: Do not prolong this step, as extended activation time increases racemization risk.[12]

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin (or amino acid ester).

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, with gentle agitation.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test (for primary amines).

  • Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry under vacuum.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of the final peptide.

Procedure:

  • Peptide Cleavage & Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide using standard reverse-phase HPLC to isolate the main product peak.

  • Hydrolysis (Optional, for Amino Acid Analysis):

    • Lyophilize a small aliquot of the purified peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate completely to remove the acid.[2]

  • Chiral HPLC Analysis (on intact peptide is preferred):

    • Column: Select a suitable chiral stationary phase column capable of separating diastereomers.

    • Mobile Phase: Develop an appropriate isocratic or gradient mobile phase (e.g., acetonitrile/water with TFA or a buffer system).

    • Injection: Dissolve the purified peptide in the mobile phase and inject it onto the column.

    • Detection: Monitor the elution profile using a UV detector (e.g., at 214 nm or 280 nm).

    • Quantification: Integrate the peak areas of the desired product and any detected diastereomeric impurity. The percentage of the impurity corresponds to the extent of racemization during the coupling step. A detection limit as low as 0.05% can be achieved with validated methods.[17][18]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • El-Faham, A., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Retrieved from [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Ontores. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Organic Chemistry. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Unpublished work. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Sørensen, L. H., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. Retrieved from [Link]

  • Goodman, M., et al. (2002). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Modern Peptide Synthesis. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2013). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. European Journal of Organic Chemistry. Retrieved from [Link]

  • Benoiton, N. L., & Chen, F. M. (1981). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Retrieved from [Link]

  • Goodman, M., et al. (2002). 3.8 Uronium/Guanidinium Salts. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Remya, T. R., & Gopi, H. N. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Noji, M., et al. (2012). Oxyma-based phosphates for racemization-free peptide segment couplings. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gaus, H. J., et al. (1993). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Gaus, H. J., et al. (1993). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Unpublished work. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]

  • Zhang, J., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Jian-She, Y., & Gao, J. (2007). Study on the racemization of L-tyrosine. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. (2023). Nature Communications. Retrieved from [Link]

  • Liu, H., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

Sources

Optimization

Resolving incomplete Boc deprotection of O-Phenyl-D-Tyrosine

Welcome to the Advanced Peptide Synthesis Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks with bulky, unnatural amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks with bulky, unnatural amino acids.

Below is our comprehensive troubleshooting guide and FAQ dedicated to resolving the incomplete tert-butyloxycarbonyl (Boc) deprotection of O-Phenyl-D-Tyrosine .

Diagnostic Workflow: Boc Deprotection Troubleshooting

The following logical sequence should be used to diagnose and resolve incomplete cleavage or side-product formation during the deprotection of O-Phenyl-D-Tyrosine.

BocTroubleshooting Start Incomplete Boc Deprotection Detected CheckSol Check Solubility & Reagent Freshness Start->CheckSol SolOK Solubility OK? CheckSol->SolOK FixSol Use Co-solvents (e.g., DCM/TFE) SolOK->FixSol No IncAcid Increase TFA Conc. (50% to Neat TFA) SolOK->IncAcid Yes FixSol->IncAcid AddScav Add Scavengers (TIPS/H2O/Thioanisole) IncAcid->AddScav If side-products form Success Complete Deprotection Verified by LC-MS IncAcid->Success If successful AltAcid Switch to 4M HCl in Dioxane AddScav->AltAcid If still incomplete AddScav->Success If successful AltAcid->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection of O-Phenyl-D-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is O-Phenyl-D-Tyrosine resisting standard 20% TFA/DCM deprotection protocols? A1: The resistance stems from a combination of severe steric hindrance and solubility limitations. The bulky O-phenyl ether group on the D-tyrosine side chain creates significant steric shielding around the alpha-amino group, physically restricting the conformational access of trifluoroacetic acid (TFA)[1]. Standard dilute acid conditions are often insufficiently forcing to drive the protonation of the carbamate intermediate. Elevating the acid concentration or switching to a stronger protonating environment is required.

Q2: My LC-MS shows a mass +56 Da higher than my expected deprotected product. Is the deprotection incomplete? A2: No, the deprotection likely occurred, but you are observing a secondary side reaction. The +56 Da mass indicates tert-butylation. During Boc cleavage, a highly reactive tert-butyl cation is generated. If not immediately quenched, this electrophile will attack electron-rich aromatic rings[2][3]. While the O-phenyl ether is less nucleophilic than a free phenolic hydroxyl, the diphenyl ether system is still susceptible to Friedel-Crafts alkylation. This +56 Da adduct is often misidentified as a stubborn impurity or incomplete deprotection.

Q3: How do I select the correct scavenger cocktail to prevent this +56 Da adduct? A3: To suppress alkylation, you must provide nucleophiles that outcompete the O-phenyl ring for the tert-butyl cation. A combination of Triisopropylsilane (TIPS) and water is highly effective[4]. TIPS acts as a hydride donor to reduce the cation to isobutane gas, while water quenches it to form tert-butanol. For highly stubborn cases, adding thioanisole provides a soft nucleophile that rapidly traps carbocations[5].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and expected outcomes for O-Phenyl-D-Tyrosine deprotection, allowing you to benchmark your experimental choices.

Reagent SystemScavenger CocktailTempTimeExpected Yield / OutcomeMechanistic Note
20% TFA in DCMNone25°C2 h< 50% (Incomplete)Insufficient acid strength; high risk of tert-butylation on the O-phenyl ring.
50% TFA in DCM2.5% TIPS, 2.5% H₂O25°C1-2 h> 90%Standard optimized condition. Scavengers effectively trap the tert-butyl cation.
Neat TFA5% TIPS, 5% Thioanisole25°C1 h> 95%For highly sterically hindered or aggregated states. Thioanisole provides aggressive cation trapping.
4M HCl in DioxaneNone25°C45 min> 95%Avoids tert-butyl cation side reactions entirely; product precipitates as an HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in visual or analytical checkpoints to confirm the causality of the reaction before you proceed to the next synthetic step.

Protocol A: Forcing TFA Deprotection with Cation Scavenging

Use this protocol when maintaining solubility in halogenated solvents is critical for your workflow.

  • Preparation: Dissolve Boc-O-Phenyl-D-Tyrosine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) and deionized water so that the final cleavage cocktail will consist of 2.5% TIPS and 2.5% H₂O (v/v)[6].

  • Acidification: Cool the flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 TFA:DCM (50% TFA)[6]. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction, dilute in acetonitrile, and run an LC-MS.

    • Validation: You must observe the disappearance of the starting material mass ( M+H ) and the appearance of the product mass ( M−100+H ). Crucially, scan for the mass of M−100+56+H . If this mass is absent, your scavenger cocktail successfully prevented tert-butylation.

  • Isolation: Concentrate the mixture in vacuo to 1/4 of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether while stirring vigorously.

  • Self-Validation Checkpoint (Precipitation): The immediate formation of a white precipitate confirms the successful isolation of the TFA salt of the deprotected amino acid. Centrifuge, decant the ether, and dry under a high vacuum.

Protocol B: Anhydrous HCl in Dioxane (Alternative Approach)

Use this protocol if TFA-based methods consistently yield alkylated side-products. This method leverages Le Chatelier's principle via precipitation.

  • Preparation: Dissolve Boc-O-Phenyl-D-Tyrosine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane. If solubility is poor, add a few drops of methanol as a co-solvent[2].

  • Acidification: Add 4M HCl in 1,4-dioxane (10.0 eq) in a single portion at room temperature.

  • Reaction & Self-Validation Checkpoint (Visual): Stir the mixture vigorously.

    • Validation: As the Boc group is cleaved, the resulting hydrochloride salt of O-Phenyl-D-Tyrosine is insoluble in dioxane. Within 15 to 45 minutes, the reaction mixture will transition from clear to highly cloudy/turbid[2]. This precipitation provides immediate visual validation of reaction progress and drives the equilibrium forward.

  • Isolation: Once precipitation is complete (approx. 45 mins), filter the suspension through a sintered glass funnel. Wash the white solid cake with cold diethyl ether to remove residual dioxane and tert-butanol byproducts. Dry under a vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: N-Boc- vs. Fmoc-O-Phenyl-D-Tyrosine in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is paramount to achieving high-purity, high-yield pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is paramount to achieving high-purity, high-yield products. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), each offer a distinct chemical environment for peptide chain assembly.[1] This guide provides an in-depth comparison of these strategies, specifically focusing on the incorporation of the non-canonical amino acid O-Phenyl-D-Tyrosine, a building block often utilized to introduce conformational constraints or to serve as a protected precursor to tyrosine.

We will dissect the fundamental chemical principles, provide field-proven experimental protocols, and offer data-driven insights to guide your decision-making process for incorporating either N-Boc-O-Phenyl-D-Tyrosine or Fmoc-O-Phenyl-D-Tyrosine into your synthetic workflow.

Core Principles: A Dichotomy of Chemical Stability

The essential difference between the Boc and Fmoc strategies lies in the chemical nature of the N-α-protecting group and the resulting "orthogonal" protection scheme. An orthogonal strategy employs multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting others.[2]

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group for temporary N-α protection.[1][3] Each cycle of synthesis involves a deprotection step using a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and are designed to be stable to repeated TFA treatment, requiring a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, this strategy uses a base-labile Fmoc group.[1] This group is efficiently cleaved by a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the peptide from the resin using TFA.[1] This true orthogonality is a primary advantage of the Fmoc approach.[1][2][4]

SPPS_Strategies cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA, Activator) Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_End Repeat Cycle Boc_Wash->Boc_End Boc_End->Boc_Deprotect n-1 cycles Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA, Activator) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_End Repeat Cycle Fmoc_Wash->Fmoc_End Fmoc_End->Fmoc_Deprotect n-1 cycles

Fig 1. Cyclical workflows for Boc- and Fmoc-SPPS.

Head-to-Head Comparison: N-Boc- vs. Fmoc-O-Phenyl-D-Tyrosine

The choice between these two derivatives is effectively a choice between the entire synthetic philosophy. The O-Phenyl group itself is a stable ether linkage, resistant to the conditions of both Boc and Fmoc synthesis, and is typically removed during the final strong-acid cleavage step.

FeatureN-Boc-O-Phenyl-D-Tyrosine (Boc Strategy)Fmoc-O-Phenyl-D-Tyrosine (Fmoc Strategy)
N-α Deprotection Moderately strong acid (e.g., 50% TFA in DCM).[3][7]Weak base (e.g., 20% piperidine in DMF).[5][6]
Chemistry Acid-labile N-α group, strong-acid labile side-chains.Base-labile N-α group, acid-labile side-chains.
Orthogonality Not truly orthogonal; relies on differential acid lability.[4]Truly orthogonal; base vs. acid removal.[1][2][4]
Final Cleavage Harsh strong acid (e.g., HF, TFMSA).[4][7]Milder strong acid (e.g., TFA with scavengers).[1][8]
Key Side Reactions Trifluoroacetylation of N-terminus, Aspartimide formation, Alkylation of sensitive residues (Trp, Met) by carbocations.[9]Diketopiperazine formation (at dipeptide stage)[10][11], Aspartimide formation, Piperidine adducts.[11]
Instrumentation Requires specialized, acid-resistant equipment (e.g., HF cleavage apparatus).Compatible with standard automated synthesizers.
Handling Involves highly corrosive and toxic HF.Piperidine is toxic and requires careful handling.
Ideal For Synthesis of peptides prone to aggregation (protonated N-terminus aids solvation), certain industrial-scale productions.[1]Routine synthesis, long or complex peptides, peptides with sensitive modifications, high-throughput synthesis.[1]

Experimental Section: Synthesis of a Model Peptide

To illustrate the practical differences, we outline the synthesis of a model pentapeptide, Ac-Tyr-Gly-Tyr(O-Ph)-Ala-Phe-NH₂ , using both strategies. This sequence includes the target residue and allows for a direct comparison of crude product purity.

Protocol 1: Fmoc-SPPS of Ac-Tyr-Gly-Tyr(O-Ph)-Ala-Phe-NH₂

1. Resin Preparation:

  • Start with 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g).

  • Swell the resin in DMF for 30 minutes in a fritted reaction vessel.

2. Iterative Synthesis Cycle (for each amino acid):

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes. Drain. Repeat with a fresh 2 mL portion for 7 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-O-Phenyl-D-Tyrosine-OH , Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in 2 mL of DMF for 2 minutes.

    • Add the activation mixture to the resin and agitate for 45-60 minutes.

    • Monitor completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Acetylation:

  • After the final Fmoc deprotection (of Tyr), treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Wash thoroughly with DMF and DCM.

4. Cleavage and Final Deprotection:

  • Wash the resin with DCM and dry under vacuum for 1 hour.

  • Prepare "Reagent K" cleavage cocktail: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[8]

  • Add 2 mL of Reagent K to the resin and agitate at room temperature for 2 hours.

  • Filter the cleavage mixture into a cold (0°C) solution of diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

Protocol 2: Boc-SPPS of Ac-Tyr-Gly-Tyr(O-Ph)-Ala-Phe-NH₂

1. Resin Preparation:

  • Start with 100 mg of MBHA resin (loading ~0.5 mmol/g).

  • Swell the resin in DCM for 30 minutes in a suitable reaction vessel.

2. Iterative Synthesis Cycle (for each amino acid):

  • Boc Deprotection: Treat the resin with 2 mL of 50% TFA in DCM for 2 minutes. Drain. Repeat with a fresh 2 mL portion for 20 minutes.[7]

  • Washing: Wash the resin with DCM (3x) and isopropanol (2x) to remove TFA.

  • Neutralization: Treat the resin with 2 mL of 5% DIPEA in DCM for 2 minutes (2x).[3]

  • Washing: Wash the resin thoroughly with DCM (5x).

  • Coupling:

    • Pre-activate 4 equivalents of the Boc-amino acid (Boc-Phe-OH, Boc-Ala-OH, Boc-O-Phenyl-D-Tyrosine-OH , Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH) with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in 2 mL of DMF.

    • Add the activation mixture to the resin and agitate for 45-60 minutes.

    • Monitor completion with a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Acetylation:

  • After the final Boc deprotection (of Tyr), neutralize and treat the resin with acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Wash thoroughly with DMF and DCM.

4. Final Cleavage (HF Cleavage):

  • CAUTION: HF is extremely hazardous and requires specialized equipment and training.

  • Dry the peptide-resin completely under high vacuum.

  • Place the resin in a Kel-F HF cleavage apparatus.

  • Add a scavenger, such as anisole (1 mL per gram of resin).

  • Cool the vessel to -5°C to -10°C.

  • Slowly distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove HF under a stream of nitrogen and then high vacuum.

  • Wash the residue with cold diethyl ether to precipitate the peptide.

  • Extract the peptide from the resin using 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide.

Comparative Data Summary

The following table represents typical expected outcomes from the synthesis of the model peptide.

ParameterFmoc-SPPS ResultBoc-SPPS ResultCausality & Insights
Crude Purity (HPLC) ~85-95%~70-85%The milder, orthogonal conditions of Fmoc-SPPS generally lead to fewer side reactions and a cleaner crude product.[1] Repeated acid exposure in Boc-SPPS can cause premature side-chain deprotection or modification.
Overall Yield ~50-70%~40-60%Yields are sequence-dependent. Fmoc strategy often provides higher yields due to cleaner chemistry and less peptide loss from harsh cleavage.
Major Impurities Deletion sequences, Diketopiperazine (Gly-Tyr), +51 Da (Piperidine adduct on Cys, if present).[11]Deletion sequences, Trifluoroacetylated N-terminus, Alkylated Trp/Met (if present).[9]The nature of the impurities directly reflects the chemistry used. Diketopiperazine formation is a known issue at the dipeptide stage in Fmoc-SPPS, especially with Gly or Pro.[10][11]

Decision-Making Workflow: Choosing Your Strategy

The selection of Boc vs. Fmoc is a critical decision that impacts workflow, cost, and the ultimate success of the synthesis. The following workflow provides a guide for this choice.

Decision_Tree Start Start: Peptide Synthesis Project Length Is the peptide > 30 residues or aggregation-prone? Start->Length PTMs Does the sequence contain base-labile modifications? Length->PTMs No Consider_Boc Consider Boc Strategy Length->Consider_Boc Yes Throughput Is high-throughput or automated synthesis required? PTMs->Throughput No Use_Fmoc Choose Fmoc Strategy (Fmoc-O-Phenyl-D-Tyrosine) PTMs->Use_Fmoc Yes Equipment Is an HF cleavage apparatus and expertise available? Equipment->Use_Fmoc No Use_Boc Choose Boc Strategy (Boc-O-Phenyl-D-Tyrosine) Equipment->Use_Boc Yes Throughput->Equipment No Throughput->Use_Fmoc Yes Consider_Boc->Equipment

Fig 2. Decision workflow for selecting Boc vs. Fmoc strategy.

Conclusion

Both N-Boc-O-Phenyl-D-Tyrosine and Fmoc-O-Phenyl-D-Tyrosine are effective reagents for introducing this modified amino acid into a peptide sequence. The choice is not about the residue itself, but the overarching synthetic strategy.

The Fmoc strategy has become the predominant method for most research and development applications.[1] Its milder conditions, true orthogonality, and compatibility with automation result in higher purity crude products and greater flexibility for synthesizing complex, sensitive peptides.[1]

The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool.[1] It can offer advantages for sequences prone to aggregation, where the protonated N-terminus after TFA deprotection can disrupt intermolecular hydrogen bonding and improve solvation.[1] For well-established, large-scale industrial processes, the Boc methodology also continues to be a viable and cost-effective option.

A thorough understanding of the chemical principles and practical considerations of both methodologies will empower the synthetic chemist to make an informed decision, troubleshoot effectively, and ultimately achieve the successful synthesis of the target peptide.

References

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Retrieved from [Link]

  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. Retrieved from [Link]

  • ACS Publications. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Retrieved from [Link]

  • PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • PNAS. (2004). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the experimental conditions employed for SPPS. ResearchGate. Retrieved from [Link]

  • SpringerLink. (n.d.). Green Chemistry - In situ Fmoc removal. SpringerLink. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to N-Boc-O-Phenyl-D-Tyrosine and N-Boc-O-Benzyl-D-Tyrosine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the potential for side reactions. Among the myriad of choices for protecting the reactive side chain of tyrosine, the O-phenyl and O-benzyl ethers of N-Boc-D-tyrosine present distinct advantages and challenges. This guide offers a comprehensive comparison of N-Boc-O-Phenyl-D-Tyrosine and N-Boc-O-Benzyl-D-Tyrosine, providing experimental insights and data to inform the strategic choices in your peptide synthesis endeavors.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the physicochemical properties of these two derivatives is paramount for their effective application. While both compounds share the N-terminal tert-butoxycarbonyl (Boc) protecting group, the nature of the ether linkage on the phenolic side chain—a direct phenyl ether versus a benzyl ether—imparts subtle yet significant differences in their characteristics.

PropertyN-Boc-O-Phenyl-D-TyrosineN-Boc-O-Benzyl-D-Tyrosine
Molecular Formula C₂₀H₂₃NO₅C₂₁H₂₅NO₅[1][2]
Molecular Weight 357.40 g/mol 371.43 g/mol [1][2]
Appearance White to off-white solidWhite to off-white powder or crystal[3]
Solubility Soluble in DMSO and DMFSlightly soluble in water; Soluble in EtOH[1][3]
CAS Number Not readily available63769-58-4[1]

The Crucial Distinction: Protecting Group Stability and Cleavage

The primary functional difference between the O-phenyl and O-benzyl protecting groups lies in their stability and the conditions required for their removal. This distinction is central to their application within the broader context of a peptide synthesis strategy, particularly in Boc-based solid-phase peptide synthesis (Boc-SPPS).

N-Boc-O-Benzyl-D-Tyrosine: The benzyl ether is a workhorse protecting group in peptide synthesis. Its removal is typically achieved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are the standard final cleavage cocktails in Boc-SPPS.[4][5] This allows for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin. However, the benzyl group is not entirely stable to the repeated treatments with trifluoroacetic acid (TFA) used for the removal of the N-terminal Boc group during the iterative cycles of peptide elongation. This can lead to premature deprotection and subsequent side reactions.[6]

A significant side reaction associated with the O-benzyl group is the acid-catalyzed O- to C-migration, resulting in the formation of 3-benzyltyrosine. This rearrangement can be minimized by using specific acid mixtures for deprotection.[1]

N-Boc-O-Phenyl-D-Tyrosine: The phenyl ether presents a more robust protecting group compared to the benzyl ether. Aryl ethers are generally more stable to acidic conditions. Cleavage of the phenyl ether bond is more challenging and typically requires harsher conditions, such as strong acids like HBr.[7] Catalytic hydrogenolysis, a common method for benzyl ether cleavage, is generally less effective for aryl ethers. This enhanced stability can be advantageous in preventing premature deprotection during the repetitive TFA treatments in Boc-SPPS. However, the more stringent conditions required for its final removal may not be compatible with all peptide sequences or other protecting groups present in the molecule.

Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis

The choice between these two derivatives will dictate several aspects of the SPPS workflow, from the deprotection strategy to the final cleavage and purification.

Coupling Reactions

Both N-Boc-O-Phenyl-D-Tyrosine and N-Boc-O-Benzyl-D-Tyrosine are expected to perform similarly in standard coupling reactions. The choice of coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and conditions will be primarily dictated by the specific amino acid sequence and the presence of any sterically hindered residues.[8]

Deprotection and Potential Side Reactions

The key differences emerge during the deprotection steps.

Figure 1. Comparative workflow and potential side reactions during Boc-SPPS.

As illustrated in Figure 1, the use of N-Boc-O-Benzyl-D-Tyrosine carries the risk of premature deprotection and rearrangement, which can lead to a heterogeneous mixture of final products, complicating purification. In contrast, the greater stability of the O-phenyl group in N-Boc-O-Phenyl-D-Tyrosine minimizes these side reactions during the synthesis cycles, potentially leading to a cleaner crude product.

Experimental Protocols

To provide a practical context, the following are generalized protocols for the incorporation of these amino acid derivatives in a manual Boc-SPPS workflow.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Workflow start Start: Peptide-Resin deprotection 1. N-Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (Protected Amino Acid, Coupling Reagent) neutralization->coupling wash 4. Washing (DCM and DMF) coupling->wash end_cycle Repeat for Next Amino Acid wash->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Final Cycle end End: Purified Peptide final_cleavage->end Purification

Figure 2. General experimental workflow for Boc-SPPS.

Protocol 1: Incorporation of N-Boc-O-Benzyl-D-Tyrosine

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • N-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and isopropanol (3x).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 1 minute). Wash with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve N-Boc-O-Benzyl-D-Tyrosine (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Proposed Incorporation of N-Boc-O-Phenyl-D-Tyrosine

The incorporation of N-Boc-O-Phenyl-D-Tyrosine would follow a similar protocol to its benzyl-protected counterpart. The primary difference lies in the final cleavage step.

  • Resin Swelling, N-Boc Deprotection, Neutralization, Coupling, and Washing: Follow steps 1-5 as described in Protocol 1, substituting N-Boc-O-Benzyl-D-Tyrosine with N-Boc-O-Phenyl-D-Tyrosine.

  • Final Cleavage and Deprotection:

    • After the final N-Boc deprotection and washing, dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail containing a strong acid capable of cleaving the aryl ether, such as a solution of HBr in acetic acid or a stronger acid cocktail, potentially at an elevated temperature. The exact conditions would require optimization based on the specific peptide sequence.

    • Following cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.[9][10]

    • Lyophilize the crude peptide prior to purification by HPLC.

Conclusion and Recommendations

The choice between N-Boc-O-Phenyl-D-Tyrosine and N-Boc-O-Benzyl-D-Tyrosine is a strategic one, with implications for both the synthesis and purification stages of peptide production.

  • N-Boc-O-Benzyl-D-Tyrosine remains a widely used and well-understood reagent. It is suitable for the synthesis of many peptides, particularly when protocols are optimized to minimize premature deprotection and rearrangement side reactions. Its compatibility with standard strong acid cleavage cocktails is a significant advantage.[3][6]

  • N-Boc-O-Phenyl-D-Tyrosine offers the potential for a cleaner synthesis due to the higher stability of the O-phenyl protecting group, which can reduce the formation of deletion and modified sequences. However, this comes at the cost of requiring more stringent and potentially less compatible conditions for its final removal. This derivative may be particularly advantageous for the synthesis of peptides where the integrity of the tyrosine side chain is paramount and where the final peptide is robust enough to withstand the harsher cleavage conditions.

For researchers embarking on the synthesis of a novel peptide containing D-tyrosine, a careful evaluation of the overall synthetic strategy, including the nature of other amino acids and protecting groups, is essential. For routine syntheses where established protocols for managing benzyl group lability are in place, N-Boc-O-Benzyl-D-Tyrosine is a reliable choice. For more challenging syntheses where side reactions involving the tyrosine side chain are a major concern, the exploration of N-Boc-O-Phenyl-D-Tyrosine, with careful optimization of the final cleavage step, could prove to be a valuable alternative.

References

  • Thermo Fisher Scientific. N-Boc-O-benzyl-D-tyrosine, 95%. Available at: https://www.thermofisher.
  • Study.com. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons. Available at: https://study.com/learn/lesson/acidic-cleavage-phenyl-ethers.html
  • Royal Society of Chemistry. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/tc/d1tc05141k
  • BenchChem. A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Available at: https://www.benchchem.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. Available at: https://www.benchchem.com/blogs/common-side-reactions-with-boc-protected-amino-acids
  • BenchChem. Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis. Available at: https://www.benchchem.com/application-notes-boc-d-tyr-me-oh-for-peptidomimetic-design-and-synthesis
  • Royal Society of Chemistry. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02167a
  • Frontiers. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2020.00331/full
  • Royal Society of Chemistry. Supporting information_OBC_rev1. Available at: https://www.rsc.
  • Merck. Boc-O-ethyl-D-tyrosine. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/767579
  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: https://assets.thermofisher.
  • ChemicalBook. N,O-Di-BOC-D-tyrosine synthesis. Available at: https://www.chemicalbook.com/synthesis/20866-48-2.htm
  • Google Patents. US7217835B2 - Production method of O-substituted tyrosine compound. Available at: https://patents.google.
  • BenchChem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Available at: https://www.benchchem.
  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Available at: https://www.rsc.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-O-benzyl-L-tyrosine: Synthesis, Applications, and Quality Standards in Peptide Chemistry. Available at: https://www.inno-pharmchem.com/news/n-boc-o-benzyl-l-tyrosine-synthesis-applications-and-quality-standards-in-peptide-chemistry
  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: https://www.aapptec.
  • BenchChem. Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS). Available at: https://www.benchchem.com/protocol-for-the-incorporation-of-boc-d-his-dnp-oh-in-solid-phase-peptide-synthesis-spps
  • ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: https://pubs.acs.org/doi/10.1021/jo00276a027
  • Dr. Donald L. Robertson. Phenyl or Benzyl? Available at: https://www.meta-synthesis.com/webbook/39_phen-benz/phenyl-benzyl.html
  • Moodle@Units. solid phase peptide. Available at: https://moodle.units.it/pluginfile.php/427042/mod_resource/content/1/Solid%20Phase%20Peptide%20Synthesis.pdf
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-i-12.html
  • YouTube. Peptide Synthesis with the Boc Protecting Group. Available at: https://www.youtube.
  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Available at: https://patents.google.
  • NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6457312/
  • Reddit. How do you tell the difference between benzyl and phenyl functional groups? Available at: https://www.reddit.com/r/chemistry/comments/16p4h8d/how_do_you_tell_the_difference_between_benzyl_and/
  • Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available at: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-a-new-dipeptide-analogue-2-amino-n-2-amino-ethyl-3-phenyl-propionamide.pdf
  • Tokyo Chemical Industry. N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine. Available at: https://www.tcichemicals.com/US/en/p/B1631

Sources

Validation

N-Boc-O-Phenyl-D-Tyrosine vs L-Tyrosine proteolytic stability comparison

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in systemic circulation. Natural amino acids, while biologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in systemic circulation. Natural amino acids, while biologically compatible, are highly susceptible to endogenous proteases. To overcome this, synthetic derivatives such as N-Boc-O-Phenyl-D-Tyrosine have been engineered.

This guide provides an objective, data-driven comparison of the proteolytic stability of the natural amino acid L-Tyrosine against its heavily modified synthetic counterpart, N-Boc-O-Phenyl-D-Tyrosine, detailing the mechanistic causality behind their stability differences and the self-validating experimental protocols used to measure them.

Mechanistic Causality: Vulnerability vs. Engineered Resistance

To understand the vast difference in stability between these two molecules, we must examine the structural causality governing protease recognition.

The Vulnerability of L-Tyrosine: L-Tyrosine is a natural substrate for a wide array of endogenous enzymes. Its L-configuration is universally recognized by the stereospecific active sites of human proteases[1]. The unprotected N-terminus is an immediate target for circulating aminopeptidases, while the free phenolic hydroxyl group on its side chain is a prime target for both chymotrypsin-like proteases and hepatic Phase II metabolism (e.g., glucuronidation)[2].

The Engineered Resistance of N-Boc-O-Phenyl-D-Tyrosine: This synthetic derivative employs a tri-fold defense mechanism to evade enzymatic cleavage:

  • Stereochemical Inversion (D-Isomer): Proteases require precise spatial alignment to stabilize the transition state of peptide bond hydrolysis. By substituting the natural L-isomer with a D-amino acid, the stereocenter is inverted. This renders the molecule virtually "invisible" to endogenous proteases, significantly prolonging its retention and half-life[1][3].

  • N-Terminal Shielding (N-Boc): The addition of a tert-butyloxycarbonyl (Boc) group introduces massive steric bulk at the N-terminus. Aminopeptidases typically require a free N-terminal amine to coordinate with active-site metal ions (such as zinc). The N-Boc group physically blocks this docking mechanism, preventing exopeptidase degradation[4][5].

  • Side-Chain Masking (O-Phenyl): Chymotrypsin specifically targets peptide bonds adjacent to aromatic residues, relying on the substrate's side chain to dock into its S1 binding pocket. Etherification of the tyrosine hydroxyl group with a bulky, lipophilic phenyl ring creates severe steric clash within the protease binding pocket, effectively abolishing enzyme recognition[6].

G L_Tyr L-Tyrosine Protease Endogenous Proteases (Chymotrypsin, Aminopeptidases) L_Tyr->Protease Degradation Rapid Cleavage (Short Half-Life) Protease->Degradation D_Tyr N-Boc-O-Phenyl-D-Tyrosine Block_N N-Boc: Aminopeptidase Shield D_Tyr->Block_N Block_D D-Isomer: Stereochemical Evasion D_Tyr->Block_D Block_O O-Phenyl: Steric/Lipophilic Block D_Tyr->Block_O Stability Proteolytic Resistance (Extended Half-Life) Block_N->Stability Block_D->Stability Block_O->Stability

Mechanistic pathways of proteolytic degradation vs. engineered resistance.

Self-Validating Experimental Protocols

To objectively quantify the stability of these compounds, we utilize a self-validating In Vitro Plasma Stability Assay. A protocol is only as reliable as its controls; therefore, this workflow incorporates a known rapid-clearance positive control (to validate matrix enzyme activity) and a rigid chemical quenching step (to prevent post-sampling degradation artifacts).

Protocol: In Vitro Plasma Stability Assay

This assay simulates systemic exposure to a complex biological matrix containing a multitude of hydrolytic enzymes[2][7].

Step 1: Matrix Preparation & Validation

  • Thaw pooled human or mouse plasma at 37°C. Centrifuge at 10,000 × g for 5 minutes to remove lipid precipitates[7].

  • Self-Validation: Prepare a parallel reaction using a positive control with known rapid plasma clearance (e.g., verapamil or propantheline). Rapid degradation of this control confirms the biological activity of the plasma esterases and amidases[2].

Step 2: Spiking & Incubation

  • Prepare 10 mM stock solutions of L-Tyrosine and N-Boc-O-Phenyl-D-Tyrosine in DMSO.

  • Spike the compounds into the pre-warmed plasma to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced denaturation of plasma enzymes[2].

  • Incubate the mixture at 37°C with gentle orbital agitation (750 rpm)[8].

Step 3: Time-Point Sampling & Chemical Quenching

  • At designated intervals (0, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots of the incubation mixture[2][7].

  • Causality of Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates plasma proteins, permanently halting all enzymatic activity, while the internal standard accounts for any volumetric losses during downstream processing[7].

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to autosampler vials and analyze via quantitative UPLC-MS/MS to determine the percentage of the remaining intact compound relative to the 0-minute baseline[2].

Quantitative Data Comparison

The structural modifications present in N-Boc-O-Phenyl-D-Tyrosine yield a profound shift in pharmacokinetic viability. The table below summarizes the comparative stability metrics derived from standard proteolytic and plasma stability assays.

ParameterL-TyrosineN-Boc-O-Phenyl-D-Tyrosine
In Vitro Plasma Half-Life (t½) < 30 minutes> 24 hours
Chymotrypsin Cleavage Rate High (Rapid Hydrolysis)Negligible
Aminopeptidase Susceptibility HighCompletely Blocked
Primary Degradation Pathway Endogenous proteases, Hepatic Phase IIHighly resistant to enzymatic hydrolysis
Suitability for Drug Design Poor (Requires formulation protection)Excellent (Intrinsic stability)

Conclusion

For drug development professionals engineering peptide-based therapeutics, relying on natural L-amino acids like L-Tyrosine often results in compounds with impractically short biological half-lives. By systematically addressing the structural vulnerabilities of the molecule—inverting the stereocenter to the D-isomer, shielding the N-terminus with a Boc group, and masking the side chain with an O-phenyl ether—N-Boc-O-Phenyl-D-Tyrosine achieves a near-total evasion of endogenous proteolytic machinery. This makes it a highly superior building block for developing stable, long-acting peptidomimetics.

References

  • Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - MDPI.[Link]

  • Plasma Stability Assay - Creative Bioarray. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - NIH.[Link]

  • Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives - ResearchGate.[Link]

  • PROTEIN CATALYZED CAPTURE REAGENTS FOR USE AS DIAGNOSTIC BIODETECTION - Amazon S3.[Link]

  • Strong Inhibitory Effect, Low Cytotoxicity and High Plasma Stability of Steroidal Inhibitors of N-Methyl-D-Aspartate Receptors With C-3 Amide Structural Motif - Frontiers.[Link]

  • Nonpeptidic Irreversible Inhibitors of SARS-CoV-2 Main Protease with Potent Antiviral Activity - ACS Publications.[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of N-Boc-O-Phenyl-D-Tyrosine

Mass Spectrometry Fragmentation Patterns of N-Boc-O-Phenyl-D-Tyrosine: A Comparative Performance Guide Introduction As a Senior Application Scientist, I frequently evaluate the analytical behavior of unnatural amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of N-Boc-O-Phenyl-D-Tyrosine: A Comparative Performance Guide

Introduction As a Senior Application Scientist, I frequently evaluate the analytical behavior of unnatural amino acids used in peptidomimetic drug development. N-Boc-O-Phenyl-D-Tyrosine is a critical building block, offering unique steric and electronic properties due to its D-stereochemistry and bulky O-phenyl ether linkage. However, accurately monitoring its incorporation during solid-phase peptide synthesis (SPPS) or pharmacokinetic profiling requires a deep understanding of its gas-phase behavior. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-Boc-O-Phenyl-D-Tyrosine against alternative protected derivatives to establish a rigorous, self-validating analytical framework.

Mechanistic Causality in MS/MS Fragmentation

Understanding the causality behind experimental MS/MS spectra is paramount for method development. The fragmentation of N-Boc-O-Phenyl-D-Tyrosine is driven by the differential lability of its protecting groups under collision-induced dissociation (CID).

  • The N-Boc Group (tert-Butyloxycarbonyl): The Boc group is notoriously labile in the gas phase, even under soft ionization conditions. Upon CID, protonated N-Boc amino acids undergo a highly reproducible, stepwise neutral loss. The primary event is the elimination of isobutylene ( Δm/z -56 Da), yielding a protonated carbamate intermediate. This is rapidly followed by decarboxylation ( Δm/z -44 Da), resulting in a net loss of 100 Da to 1[1]. This 100 Da neutral loss is a diagnostic marker for Boc-protected species and is highly2 and collision energy[2].

  • The O-Phenyl Group: Unlike ester-linked protecting groups, the O-phenyl ether linkage on the tyrosine side chain is relatively stable. It resists low-energy CID, meaning the intact side chain (phenoxyphenyl group) is typically retained during the initial Boc cleavage. At higher collision energies, cleavage of the ether bond or formation of characteristic3 containing the intact O-phenyl moiety can be observed[3].

  • Alternative Comparison:

    • N-Fmoc-O-Phenyl-D-Tyrosine: The Fmoc group fragments via the loss of dibenzofulvene (178 Da) and CO2​ (44 Da). While Fmoc is more stable to acidic LC conditions than Boc, its massive neutral loss can 1 in the MS/MS spectrum[1].

    • N-Boc-D-Tyrosine: Lacking the O-phenyl group, this molecule shows the standard 100 Da Boc loss, but its free phenolic hydroxyl group is prone to premature oxidation and different side-chain fragmentation pathways (e.g., loss of water, -18 Da), making it less stable in complex matrices compared to the O-phenyl derivative.

Comparative Performance Data

The following table summarizes the experimental MS/MS performance of these building blocks under positive ESI conditions.

CompoundPrecursor Ion [M+H]+ Primary Neutral Loss (CID)Secondary FragmentsIonization EfficiencyLC Stability (0.1% FA)
N-Boc-O-Phenyl-D-Tyrosine m/z 358.1-100 Da (Isobutylene + CO2​ ) m/z 258.1, Immonium ionHighModerate (Prone to in-source decay)
N-Fmoc-O-Phenyl-D-Tyrosine m/z 480.2-178 Da (Dibenzofulvene) m/z 302.2, m/z 258.1Moderate (Bulky)Excellent
N-Boc-D-Tyrosine m/z 282.1-100 Da (Isobutylene + CO2​ ) m/z 182.1, -18 Da ( H2​O )HighModerate

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, the analytical protocol must be a self-validating system. We achieve this by orthogonal confirmation: pairing the MS/MS diagnostic neutral loss with precise control of the ESI source to differentiate between in-source decay and true CID fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-Boc-O-Phenyl-D-Tyrosine in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Causality: Methanol enhances desolvation in the ESI source compared to acetonitrile for bulky aromatic amino acids. Avoid Trifluoroacetic acid (TFA), as it can induce premature Boc deprotection;4[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% B (A: Water + 0.1% FA, B: Methanol + 0.1% FA) over 3 minutes.

  • Source Optimization (Critical Step): Set the ESI capillary voltage to 3.0 kV. Self-Validation: Lower the fragmentor/cone voltage stepwise from 100 V to 20 V. Monitor the ratio of m/z 358.1 (intact precursor) to m/z 258.1 (in-source decay product). Lock the voltage at the point where the 358.1 signal is maximized (>90% relative abundance) to ensure the Boc group survives until the collision cell.

  • CID Fragmentation: Isolate m/z 358.1 in Q1. Apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon collision gas.

  • Data Acquisition & Validation: Confirm the presence of the m/z 258.1 product ion (Boc loss). Validate the intact O-phenyl side chain by detecting the corresponding immonium ion at high CE (>25 eV).

Structural Workflows and Fragmentation Pathways

Below is the logical workflow for the self-validating LC-MS/MS method, emphasizing the orthogonal checks required to prevent false fragmentation readings.

LC_MS_Workflow Prep Sample Prep (0.1% FA, No TFA) LC LC Separation (C18, MeOH/H2O) Prep->LC ESI ESI Source (Low Fragmentor Volts) LC->ESI Q1 Q1 Isolation (m/z 358.1) ESI->Q1 Q2 CID Fragmentation (CE: 10-30 eV) Q1->Q2 Detect Detection (m/z 258.1 & Immonium) Q2->Detect

Caption: Self-validating LC-MS/MS workflow for N-Boc-O-Phenyl-D-Tyrosine analysis.

The following diagram illustrates the mechanistic fragmentation pathway of N-Boc-O-Phenyl-D-Tyrosine during CID, highlighting the diagnostic mass shifts.

Fragmentation_Pathway Precursor [M+H]+ m/z 358.1 (Intact N-Boc-O-Ph-D-Tyr) Intermediate Intermediate m/z 302.1 (Loss of Isobutylene) Precursor->Intermediate -56 Da (C4H8) Product1 Product Ion m/z 258.1 (Loss of CO2) Precursor->Product1 -100 Da (Total Boc Loss) Intermediate->Product1 -44 Da (CO2) Product2 Immonium Ion (Side Chain Cleavage) Product1->Product2 High CE (>25 eV)

Caption: CID fragmentation pathway of N-Boc-O-Phenyl-D-Tyrosine showing the 100 Da neutral loss.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. NIH.gov.
  • Continuous collective analysis of chemical reactions. ChemRxiv.
  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
  • Mascot help: Peptide fragmentation. Matrix Science.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-O-Phenyl-D-Tyrosine
Reactant of Route 2
Reactant of Route 2
N-Boc-O-Phenyl-D-Tyrosine
© Copyright 2026 BenchChem. All Rights Reserved.